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chlorobenzoic Acid
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Foreword: The Structural Elucidation of a Versatile
Building Block
3-Borono-5-chlorobenzoic acid (C₇H₆BClO₄) is a bifunctional organoboron compound of

significant interest in medicinal chemistry and materials science. Its utility as a synthetic

building block, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the

presence of three distinct reactive sites: the boronic acid, the carboxylic acid, and the chloro-

substituted aromatic ring. Accurate and unambiguous structural verification is paramount for its

application in complex molecular syntheses.

This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for

3-Borono-5-chlorobenzoic acid. Rather than merely presenting data, we will delve into the

underlying principles, explaining the causal relationships between the molecule's structure and

its spectral output. This document is designed for researchers, scientists, and drug

development professionals, offering field-proven insights into the methodologies for Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
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Molecular Structure and Physicochemical
Properties
The foundation of any spectroscopic analysis is a thorough understanding of the molecule's

architecture. The arrangement of atoms and functional groups dictates the magnetic and

vibrational environments, leading to a unique spectral fingerprint.

Figure 1: Molecular Structure of 3-Borono-5-chlorobenzoic acid.

Property Value

Molecular Formula C₇H₆BClO₄

Molecular Weight 200.39 g/mol

Monoisotopic Mass 200.0024 Da

Functional Groups Carboxylic Acid, Boronic Acid, Aryl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 3-Borono-5-chlorobenzoic acid, a combination of ¹H, ¹³C, and ¹¹B

NMR provides a complete picture of the molecular structure.

¹H NMR Spectroscopy: Mapping the Protons
The proton NMR spectrum is predicted to show three distinct signals in the aromatic region,

corresponding to the three non-equivalent protons on the benzene ring. The acidic protons of

the carboxylic and boronic acid groups are expected to appear as broad singlets and may be

exchangeable with D₂O.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~13.5 Broad s 1H COOH

The acidic
proton of the
carboxylic
acid, typically
deshielded
and broad.

~8.4 Broad s 2H B(OH)₂

Acidic protons of

the boronic acid

group; often

exchangeable.

~8.25 t, J ≈ 1.5 Hz 1H H-4

This proton is

situated between

two meta-

substituents (Cl

and COOH) and

is coupled to H-2

and H-6.

~8.10 t, J ≈ 1.5 Hz 1H H-6

This proton is

deshielded by

the adjacent

carboxylic acid

and coupled to

H-2 and H-4.

| ~8.00 | t, J ≈ 1.5 Hz | 1H | H-2 | This proton is ortho to the boronic acid and coupled to H-4

and H-6. |

Experimental Protocol: ¹H NMR Acquisition
Sample Preparation: Dissolve 5-10 mg of 3-Borono-5-chlorobenzoic acid in ~0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing

the exchangeable acidic protons.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard single-pulse (zg30).

Number of Scans: 16-32 scans for adequate signal-to-noise.

Spectral Width: 0-16 ppm.

Temperature: 298 K.

Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz.

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual

DMSO solvent peak (δ 2.50 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals,

corresponding to the six aromatic carbons and the single carboxyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment Rationale

~166.5 C=O
Carboxylic acid carbonyl
carbon, highly deshielded.

~136.0 C-Cl
Aromatic carbon bearing the

chlorine atom.

~135.5 C-H (C4)
Deshielded aromatic methine

carbon.

~134.0 C-B

Carbon attached to the boron;

signal may be broadened due

to quadrupolar relaxation of

boron.

~131.0 C-H (C2)
Aromatic methine carbon ortho

to the boronic acid.

~129.5 C-COOH
Aromatic carbon bearing the

carboxylic acid group.

| ~128.0 | C-H (C6) | Aromatic methine carbon ortho to the carboxylic acid. |

¹¹B NMR Spectroscopy: Probing the Boron Center
¹¹B NMR is essential for confirming the presence and chemical environment of the boronic acid.

For aryl boronic acids, a single, often broad, signal is expected.

Table 3: Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale

| ~28-33 | Ar-B(OH)₂ | This range is characteristic of tricoordinate aryl boronic acids.[1] |

Infrared (IR) Spectroscopy: Vibrational
Fingerprinting
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IR spectroscopy identifies the functional groups within the molecule by detecting their

characteristic vibrational frequencies.

Figure 2: Key IR vibrational modes for the target molecule.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3300-2500 (very broad) O-H Stretch
Carboxylic Acid (H-
bonded)

~3200 (broad) O-H Stretch Boronic Acid

3100-3000 C-H Stretch Aromatic

1700-1680 (strong) C=O Stretch Carboxylic Acid

~1600, ~1475 C=C Stretch Aromatic Ring

~1350 B-O Stretch Boronic Acid

~1250 C-O Stretch Carboxylic Acid

| ~750 | C-Cl Stretch | Aryl Chloride |

Experimental Protocol: FTIR-ATR Acquisition
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A standard benchtop Fourier-Transform Infrared (FTIR) spectrometer

equipped with an ATR accessory.

Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample using the ATR anvil to ensure good contact.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Co-add 16-32 scans to achieve a high-quality spectrum.

Data Processing: The spectrum is automatically ratioed against the background by the

instrument software. Perform baseline correction if necessary.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the

analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for this type

of molecule.

Isotopic Pattern and Molecular Ion
A key feature in the mass spectrum will be the isotopic signature of chlorine. Natural chlorine

consists of two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in two molecular ion

peaks:

[M]⁺•: at m/z 200 (for C₇H₆B³⁵ClO₄)

[M+2]⁺•: at m/z 202 (for C₇H₆B³⁷ClO₄)

The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of

the presence of a single chlorine atom in the molecule or fragment.[2]

Predicted Fragmentation Pathway
Upon ionization, the molecular ion can undergo several characteristic fragmentation reactions.

The most common cleavages occur at the functional groups.[3][4]
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[M]⁺•
m/z 200/202

[M-OH]⁺
m/z 183/185

- •OH

[M-H₂O]⁺•
m/z 182/184

- H₂O

[M-COOH]⁺
m/z 155/157

- •COOH

[M-B(OH)₂]⁺
m/z 155/157

- •B(OH)₂

[C₆H₃ClB(OH)₂]⁺•
m/z 156/158

- CO

[C₆H₄Cl]⁺
m/z 111/113

- B(OH)₂ - COOH

Click to download full resolution via product page

Figure 3: Predicted EI-MS fragmentation pathway.

Table 5: Predicted Major Fragment Ions in EI-MS

m/z (³⁵Cl / ³⁷Cl) Proposed Fragment Ion Neutral Loss

200 / 202
[C₇H₆BClO₄]⁺• (Molecular
Ion)

-

183 / 185 [C₇H₅BClO₃]⁺ •OH

182 / 184 [C₇H₄BClO₃]⁺• H₂O

155 / 157 [C₆H₅BCl]⁺ or [C₇H₄ClO₂]⁺ •COOH or •B(OH)₂

| 111 / 113 | [C₆H₄Cl]⁺ | B(OH)₂ + COOH |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-
MS)

Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion

probe. Alternatively, if the compound is sufficiently volatile and thermally stable, a Gas

Chromatography (GC) inlet can be used.
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Instrumentation: A mass spectrometer equipped with an EI source (e.g., a quadrupole or

time-of-flight analyzer).

Acquisition Parameters:

Ionization Energy: Standard 70 eV.

Source Temperature: 200-250 °C.

Mass Range: Scan from m/z 40 to 300.

Data Analysis: Identify the molecular ion peaks ([M]⁺• and [M+2]⁺•) and confirm their ~3:1

intensity ratio. Propose structures for major fragment ions based on logical neutral losses.

Integrated Analysis and Structural Confirmation
No single technique provides the complete structural picture. The true power of spectroscopic

analysis lies in the integration of data from multiple methods.

Spectroscopic Techniques

Derived Information

Conclusion

NMR
(¹H, ¹³C, ¹¹B)

C-H Framework
Proton Environment

FTIR

Functional Groups
(C=O, O-H, B-O, C-Cl)

Mass Spec.

Molecular Weight
Elemental Formula (Cl)

Confirmed Structure of
3-Borono-5-chlorobenzoic Acid
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Figure 4: Workflow for integrated spectroscopic structural elucidation.

The combined data provides an unambiguous confirmation of the structure:

MS confirms the molecular formula (C₇H₆BClO₄) and the presence of one chlorine atom.

IR confirms the presence of the key functional groups: carboxylic acid, boronic acid, and the

aromatic ring.

NMR elucidates the precise connectivity of the atoms, showing the 1,3,5-substitution pattern

on the benzene ring and confirming the environments of all proton and carbon atoms, as well

as the boron center.

This self-validating system, where the conclusions from each technique corroborate the others,

provides the highest level of confidence in the identity and purity of 3-Borono-5-chlorobenzoic
acid, ensuring its suitability for high-stakes applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5-chlorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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